Cas no 108869-11-0 (2H-1,4-Benzodiazepin-2-one,1,3-dihydro-1-methyl-3-[(1-methyl-1H-indol-3-yl)methyl]-5-phenyl-, (R)-)

2H-1,4-Benzodiazepin-2-one,1,3-dihydro-1-methyl-3-[(1-methyl-1H-indol-3-yl)methyl]-5-phenyl-, (R)- structure
108869-11-0 structure
Product name:2H-1,4-Benzodiazepin-2-one,1,3-dihydro-1-methyl-3-[(1-methyl-1H-indol-3-yl)methyl]-5-phenyl-, (R)-
CAS No:108869-11-0
MF:C26H23N3O
MW:393.480325937271
CID:1186989

2H-1,4-Benzodiazepin-2-one,1,3-dihydro-1-methyl-3-[(1-methyl-1H-indol-3-yl)methyl]-5-phenyl-, (R)- Chemical and Physical Properties

Names and Identifiers

    • 2H-1,4-Benzodiazepin-2-one,1,3-dihydro-1-methyl-3-[(1-methyl-1H-indol-3-yl)methyl]-5-phenyl-, (R)-
    • 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-methyl-3-[(1-methyl-1H-indol-3-yl)methyl]-5-phenyl-, (R)- (9CI)
    • Inchi: 1S/C26H23N3O/c1-28-17-19(20-12-6-8-14-23(20)28)16-22-26(30)29(2)24-15-9-7-13-21(24)25(27-22)18-10-4-3-5-11-18/h3-15,17,22H,16H2,1-2H3/t22-/m1/s1
    • InChI Key: ZUNJALSOZNDXCD-JOCHJYFZSA-N
    • SMILES: N1(C)C2=CC=CC=C2C(C2=CC=CC=C2)=N[C@H](CC2C3=C(N(C)C=2)C=CC=C3)C1=O

Computed Properties

  • Exact Mass: 393.18429

Experimental Properties

  • Density: 1.19±0.1 g/cm3(Predicted)
  • Boiling Point: 629.9±55.0 °C(Predicted)
  • PSA: 37.6
  • pka: 3.81±0.50(Predicted)

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